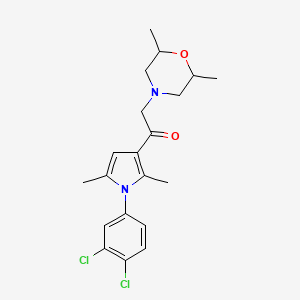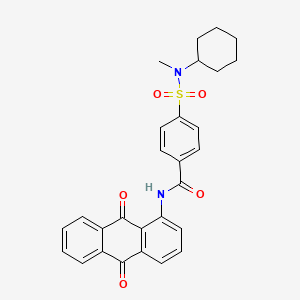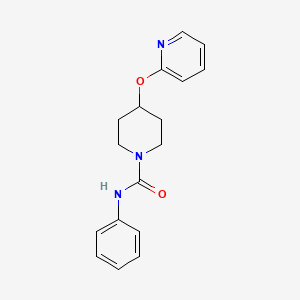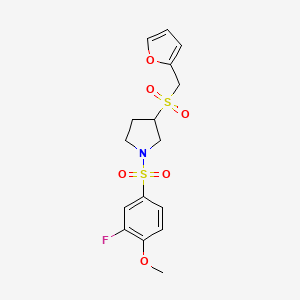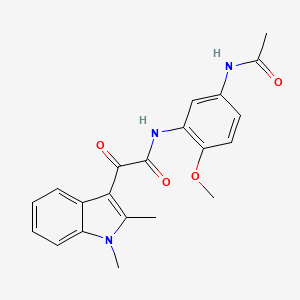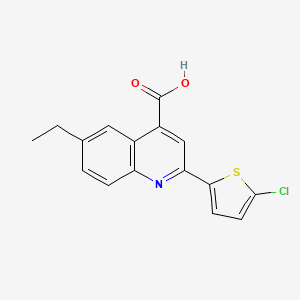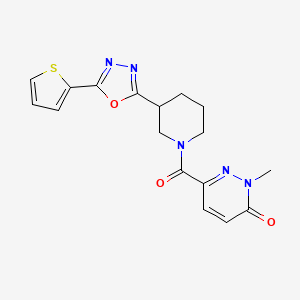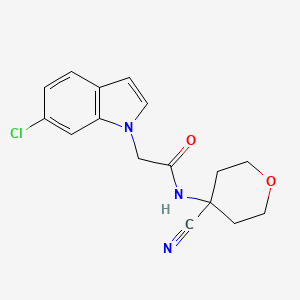
2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide involves the inhibition of GSK-3β. GSK-3β is a key regulator of several signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. Inhibition of GSK-3β by 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide leads to the activation of these pathways, which in turn affects various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide has been shown to have several biochemical and physiological effects. Inhibition of GSK-3β by the compound has been shown to increase the levels of β-catenin, a protein that plays a crucial role in cell adhesion and signaling. The compound has also been shown to increase the levels of insulin and glucose uptake in adipocytes, which could have potential therapeutic implications in diabetes. In addition, the compound has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide in lab experiments is its potency and specificity as a GSK-3β inhibitor. The compound has been shown to be more potent than other GSK-3β inhibitors such as lithium chloride and SB-216763. However, one of the limitations of using the compound is its low solubility in water, which could affect its bioavailability in in vivo studies.
Direcciones Futuras
Several future directions for research on 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide can be identified. One direction is to investigate the therapeutic potential of the compound in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to investigate the role of GSK-3β in various cellular processes and signaling pathways using the compound as a tool. In addition, future research could focus on developing more potent and specific GSK-3β inhibitors based on the structure of 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide.
Conclusion
In conclusion, 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide is a potent and specific inhibitor of GSK-3β that has been widely used in scientific research. The compound has several biochemical and physiological effects and has potential therapeutic implications in various diseases. Future research could focus on investigating the therapeutic potential of the compound and developing more potent and specific GSK-3β inhibitors.
Métodos De Síntesis
The synthesis of 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide is a multi-step process that involves the reaction of several chemicals. The synthesis method was first described in a research article by Bhat et al. in 2007. The authors reported that the compound was synthesized in four steps, starting from 6-chloroindole-3-carboxaldehyde and 4-cyanooxan-4-ylacetic acid. The final product was obtained in a yield of 42% after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide has been extensively used in scientific research as a GSK-3β inhibitor. GSK-3β is a serine/threonine kinase that has been implicated in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Inhibition of GSK-3β has been shown to have therapeutic potential in these diseases. The compound has been used in several in vitro and in vivo studies to investigate the role of GSK-3β in various cellular processes and diseases.
Propiedades
IUPAC Name |
2-(6-chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-2-1-12-3-6-20(14(12)9-13)10-15(21)19-16(11-18)4-7-22-8-5-16/h1-3,6,9H,4-5,7-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIVLTWQSKKXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

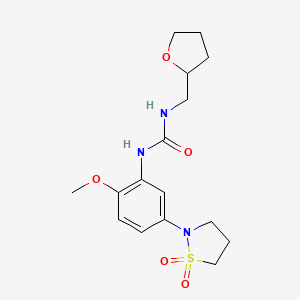

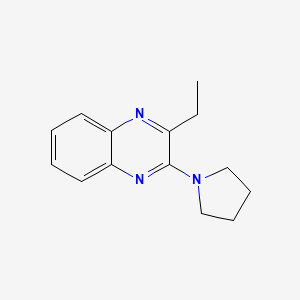

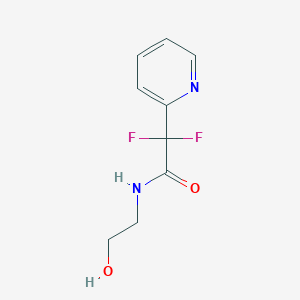
![(Z)-4-(dimethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2624879.png)
